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GSK-J1SodiumSalt - 1797832-71-3; 2837-91-4

GSK-J1SodiumSalt

Catalog Number: EVT-2804059
CAS Number: 1797832-71-3; 2837-91-4
Molecular Formula: C22H22N5NaO2
Molecular Weight: 411.441
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSM-6326 is an organonitrogen heterocyclic compound.
Overview

GSK-J1 Sodium Salt is a potent inhibitor of the histone H3 lysine 27 (H3K27) demethylases, specifically targeting Jumonji Domain Containing 3 (JMJD3) and UTX. These enzymes are critical in regulating gene expression related to cell differentiation, development, inflammatory responses, and cancer progression. GSK-J1 Sodium Salt's inhibition of these demethylases leads to an increase in H3K27 trimethylation, which typically results in gene transcription repression. The compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory processes and cancer .

Source

GSK-J1 Sodium Salt was developed through collaborative efforts in medicinal chemistry aimed at understanding and modulating epigenetic processes. Its synthesis and biological evaluation have been documented in several studies, highlighting its specificity for JMJD3 and UTX among other demethylases .

Classification

GSK-J1 Sodium Salt is classified as a small molecule inhibitor within the broader category of epigenetic modulators. It is specifically categorized under histone demethylase inhibitors due to its selective action on the JMJD3 and UTX enzymes .

Synthesis Analysis

Methods

The synthesis of GSK-J1 Sodium Salt involves several key steps, beginning with the formation of a pyrimidine core structure. This is followed by the introduction of functional groups to create the final compound.

Technical Details:

  • Formation of the Pyrimidine Core: This step typically involves reactions between pyridine and pyrimidine derivatives under controlled conditions.
  • Introduction of the Benzazepine Moiety: Cyclization reactions are employed to integrate a benzazepine ring into the structure.
  • Final Modifications: The compound is modified to include a β-alanine moiety and subsequently converted into its sodium salt form. The entire synthesis process is optimized for yield and purity through crystallization and chromatography techniques .
Molecular Structure Analysis

Structure

GSK-J1 Sodium Salt has a complex molecular structure characterized by a pyrimidine core linked to a benzazepine moiety, with additional functional groups that enhance its binding affinity for JMJD3 and UTX.

Data

  • Molecular Formula: C₁₅H₁₄N₄NaO₂
  • Molecular Weight: Approximately 302.29 g/mol
  • CAS Number: 1797832-71-3

The precise three-dimensional conformation allows for selective interaction with histone demethylases, which is crucial for its biological activity .

Chemical Reactions Analysis

Types of Reactions

GSK-J1 Sodium Salt primarily undergoes substitution reactions, where functional groups are replaced, as well as oxidation-reduction reactions that modify its oxidation state.

Technical Details:

  • Substitution Reactions: These typically involve nucleophilic or electrophilic reagents under mild conditions.
  • Oxidation and Reduction Reactions: Commonly utilize oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride to achieve desired modifications .

Major Products

The reactions can yield various substituted derivatives of GSK-J1 Sodium Salt, which may have distinct biological activities worth exploring further.

Mechanism of Action

Process

GSK-J1 Sodium Salt exerts its effects by selectively binding to JMJD3 and UTX, inhibiting their demethylase activity. This inhibition leads to an accumulation of H3K27 trimethylation at target gene promoters.

Data

Research indicates that GSK-J1 treatment enhances H3K27 trimethylation levels, resulting in decreased transcriptional activity of genes associated with inflammation and cancer. In experimental models, GSK-J1 has shown efficacy in modulating inflammatory responses by altering gene expression profiles related to cytokines such as Tumor Necrosis Factor alpha (TNFα), Interleukin 1 beta (IL1β), and Interleukin 6 (IL6) .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

These properties are critical for understanding the compound's behavior in biological systems .

Applications

GSK-J1 Sodium Salt has significant scientific applications, particularly in research focused on:

  • Epigenetics: As a tool for studying histone modifications and their effects on gene expression.
  • Cancer Research: Investigating potential therapeutic effects against cancers where JMJD3 or UTX are implicated.
  • Inflammatory Diseases: Exploring its role in modulating inflammatory responses in models of diseases such as mastitis, where it has shown promise in reducing inflammation through epigenetic mechanisms .
Historical Development & Discovery of JMJD3/KDM6B-Targeting Compounds

Rational Design of Jumonji Domain Histone Demethylase Inhibitors

The development of inhibitors targeting the Jumonji C (JmjC) domain-containing histone demethylases arose from the need to selectively modulate epigenetic regulators, particularly JMJD3 (KDM6B). This enzyme catalyzes the demethylation of trimethylated lysine 27 on histone H3 (H3K27me3), a repressive mark governing gene silencing in stem cell pluripotency, immune responses, and oncogenesis [1] [8]. Early inhibitor design leveraged structural insights into the enzyme’s catalytic JmjC domain, which houses a Fe(II)- and 2-oxoglutarate (2-OG)-dependent oxygenase mechanism. Inhibitors were engineered to competitively chelate the active-site metal ion (Fe²⁺) and displace 2-OG, thereby blocking substrate access [2] [7].

Initial compounds like IOX1 exhibited broad JmjC inhibition but lacked selectivity. In vitro profiling revealed IOX1’s inhibition constants (Kᵢ) spanning multiple demethylase families (e.g., JMJD2A, JMJD3), limiting its utility as a targeted probe [5]. This spurred efforts to optimize interactions within JMJD3’s substrate-binding cleft. Computational modeling using JMJD3 crystal structures (e.g., PDB: 4ASK) identified key residues for hydrogen bonding and hydrophobic contacts. Subsequent structure-activity relationship (SAR) studies focused on pyridine-2,4-dicarboxylate scaffolds, culminating in the discovery of GSK-J1 [2] [3] [4].

Table 1: Selectivity Profile of Early JMJD3 Inhibitors

CompoundJMJD3 IC₅₀ (µM)JMJD2A IC₅₀ (µM)JARID1B IC₅₀ (µM)Primary Screening Assay
IOX14.82.1>100AlphaScreen
GSK-J10.0644.30.95AlphaScreen
GSK-J2 (Control)>100>1005.0AlphaScreen

Data derived from biochemical AlphaScreen assays under standardized conditions [2] [5].

Evolution from Parent Compound GSK-J1 to Sodium Salt Formulation

GSK-J1 ((trans-4-((4-((4-fluorophenyl)thio)piperidin-1-yl)methyl)cyclohexanecarboxylic acid) emerged as a potent, cell-impermeable inhibitor with 60 nM IC₅₀ against JMJD3 in vitro. Its selectivity was validated across 60 unrelated proteins and 100 kinases, showing negligible off-target activity [2] [3]. However, limited cellular permeability hindered its utility for in vivo studies due to:

  • Carboxylic Acid Group Ionization: The anionic carboxylate at physiological pH reduced membrane diffusion.
  • Hydrophilicity: High polar surface area (91.24 Ų) impeded passive transport [3] [6].

To address these limitations, the sodium salt derivative (GSK-J1 Sodium Salt) was synthesized. This formulation enhanced aqueous solubility (>10-fold higher than GSK-J1 in PBS, pH 7.4) without altering the compound’s core structure or target affinity. The sodium salt’s improved dissolution facilitated:

  • Nanoparticle Encapsulation: Enabled incorporation into hyaluronic acid-coated metal-organic frameworks (HA@MOF) for targeted delivery [6].
  • Cellular Assays: Achieved measurable JMJD3 inhibition in cultured cells when delivered via carriers (e.g., 50% reduction in H3K27me2/3 demethylation at 5 µM in macrophages) [2] [6].Mechanistically, GSK-J1 Sodium Salt retains the parent compound’s mode of action: competitively inhibiting 2-OG binding and chelating Fe(II) within JMJD3’s catalytic pocket [3] [7].

Structural Genomics Consortium's Role in Probe Characterization

The Structural Genomics Consortium (SGC) validated GSK-J1 Sodium Salt as a chemical probe through rigorous biochemical and cellular profiling, adhering to its criteria for probe quality. Key contributions included:

  • Selectivity Verification: Profiling against 15 human 2-OG oxygenases via thermal shift assays confirmed >2.5°C ΔTm shifts only for JMJD3 and UTX (KDM6A), indicating selective binding. Minimal shifts were observed for other JmjC demethylases (e.g., JMJD2A, JMJD2E) [2] [7].
  • Orthogonal Assay Development: High-content immunofluorescence assays using ectopically expressed wild-type versus catalytically inactive JMJD3 (H1390A) established target-specific H3K27me3 modulation. This excluded confounding effects from cytotoxicity or off-target methylation changes [7].
  • Open-Science Distribution: The SGC disseminated GSK-J1 Sodium Salt to academic researchers, accelerating mechanistic studies in stem cell differentiation and cancer models. For example, studies confirmed JMJD3 inhibition blocks HER2 transcription in ovarian cancer via H3K27me3 accumulation at its promoter [6] [8].

Table 2: Orthogonal Validation of GSK-J1 Sodium Salt by the SGC

Assay TypeKey MetricsOutcome
Biochemical (AlphaScreen)IC₅₀ vs. JMJD3: 60 nM; UTX: 56 µMSub-µM potency for KDM6 subfamily
Cellular Target EngagementH3K27me3 accumulation in macrophages (EC₅₀: 2.5 µM)Confirmed on-target activity
Phylogenetic SelectivityΔTm >2.5°C only for JMJD3/UTX>100-fold selectivity over other JmjC KDMs

Comprehensive profiling data are publicly accessible via the SGC chemical probes portal [2] [7].

The SGC further emphasized the sodium salt’s role in in vivo therapeutic models. In carboplatin-resistant ovarian cancer xenografts, HA@MOF-loaded GSK-J1 Sodium Salt reduced tumor growth by 70% by epigenetically silencing HER2, validating JMJD3 as a druggable target [6]. This collaborative characterization established GSK-J1 Sodium Salt as the foundational probe for JMJD3 chemical biology.

Properties

CAS Number

1797832-71-3; 2837-91-4

Product Name

GSK-J1SodiumSalt

IUPAC Name

sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

Molecular Formula

C22H22N5NaO2

Molecular Weight

411.441

InChI

InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1

InChI Key

RAIROFAAPRKDPT-UHFFFAOYSA-M

SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+]

Solubility

not available

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